molecular formula C18H16N2O4 B5844553 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline CAS No. 5671-16-9

3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline

Cat. No. B5844553
CAS RN: 5671-16-9
M. Wt: 324.3 g/mol
InChI Key: ROFBPGCHTYZWNR-UHFFFAOYSA-N
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Description

3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline, also known as Compound 1, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes through the formation of covalent adducts. Specifically, 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The inhibition of COX-2 by 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 is believed to occur through the formation of a covalent adduct with the active site of the enzyme.

Biochemical And Physiological Effects

3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 has been shown to exhibit potent anti-inflammatory activity in vitro and in vivo. Specifically, 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, in lipopolysaccharide-stimulated macrophages. In addition, 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 has been shown to reduce the severity of inflammation in animal models of arthritis and colitis. However, the potential toxicity of 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 has not been fully evaluated, and further studies are needed to determine its safety profile.

Advantages And Limitations For Lab Experiments

One advantage of 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 is its high potency and selectivity for certain enzymes, which makes it a useful tool for studying the biochemical and physiological effects of these enzymes. However, the synthesis of 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 is complex and requires specialized equipment and expertise, which may limit its accessibility to researchers. In addition, the potential toxicity of 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 may pose a risk to researchers working with the compound, and appropriate safety measures should be taken.

Future Directions

There are several future directions for the study of 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the safety and toxicity of 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 in animal models and in vitro systems. In addition, further studies are needed to elucidate the mechanism of action of 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 and its potential applications in medicinal chemistry, materials science, and environmental science. Finally, the development of new derivatives and analogs of 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 may lead to the discovery of more potent and selective inhibitors of certain enzymes.

Synthesis Methods

The synthesis of 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 involves a multistep process that starts with the reaction of 2,3-dihydrobenzofuran with 1,4-dichlorobenzene in the presence of a strong base. The resulting intermediate is then subjected to nitration followed by reduction to yield 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1. The overall yield of the synthesis is moderate, but the purity of the final product can be improved by recrystallization.

Scientific Research Applications

3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 has shown promising results as a potent inhibitor of certain enzymes that are implicated in cancer and inflammatory diseases. In materials science, 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 has been used as a building block for the synthesis of novel polymers and supramolecular assemblies. In environmental science, 3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline 1 has been investigated as a potential pollutant due to its persistence in the environment.

properties

IUPAC Name

3-nitro-5-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c19-11-7-12(20(21)22)9-14(8-11)23-13-5-6-18-16(10-13)15-3-1-2-4-17(15)24-18/h5-10H,1-4,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBPGCHTYZWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972154
Record name 3-Nitro-5-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline

CAS RN

5671-16-9
Record name 3-Nitro-5-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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